molecular formula C36H40N2O7 B1245331 Aestivophoenin B

Aestivophoenin B

Cat. No. B1245331
M. Wt: 612.7 g/mol
InChI Key: ISXDPWVSFUTKTJ-FOZKTZISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aestivophoenin B is a natural product found in Kitasatospora purpeofusca with data available.

Scientific Research Applications

Enhanced Delivery of Herbal Anticancer Agents

Aestivophoenin B, along with other compounds, has been noted in research focusing on enhancing the delivery of herbal anticancer drugs like aloe-emodin. Studies have explored the use of liquid crystalline nanoparticles to improve the water solubility and anticancer utility of such drugs (Freag et al., 2016).

Neuroprotective Activities

Research into the neuroprotective activities of various substances has identified Aestivophoenin B as a potential agent. This compound, alongside others, has been reported to offer protection against glutamate toxicity, a factor in brain ischemia injury (Kim et al., 1999).

Antitumor Properties

Aestivophoenin B, in the context of aloe-emodin, has been studied for its antineoplastic properties on melanoma cells. Investigations have demonstrated that such compounds can inhibit cell proliferation and invasion, stimulate differentiation, and potentially serve as effective agents in cancer therapy (Tabolacci et al., 2010).

Antioxidant and Wound Healing Properties

In the realm of ethnopharmacology, Aestivophoenin B, as part of the Aloe vera composition, has been evaluated for its antioxidant and wound healing properties. Studies indicate its potential in healing and mitigating oxidative damage in various biological systems (Rodrigues et al., 2018).

Enhancing Radiation Effects in Cancer Therapy

Research has also delved into the potential of Aestivophoenin B-related compounds in enhancing the effects of radiation therapy in cancer treatment. This includes the ability to inhibit proliferation, induce cell cycle arrest, and stimulate apoptosis in cancer cells (Luo et al., 2014).

Specific Anticancer Agent

Aestivophoenin B has been associated with specific anticancer activities, particularly against neuroectodermal tumors. Its selectivity and unique mode of action underline its potential as a novel antitumor drug (Pecere et al., 2000).

Anti-Inflammatory and Immunomodulatory Activities

The compound has been examined for its anti-inflammatory and immunomodulatory activities, especially in the context of adipocytes and macrophages. This includes the modulation of inflammatory cytokines and signaling pathways (Park Mi Young, 2017).

properties

Product Name

Aestivophoenin B

Molecular Formula

C36H40N2O7

Molecular Weight

612.7 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5,9-bis(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate

InChI

InChI=1S/C36H40N2O7/c1-20(2)14-15-24-18-25(32(40)23-10-7-6-8-11-23)19-28-29(24)37-30-26(12-9-13-27(30)38(28)17-16-21(3)4)35(43)45-36-34(42)33(41)31(39)22(5)44-36/h6-14,16,18-19,22,31,33-34,36-37,39,41-42H,15,17H2,1-5H3/t22-,31-,33+,34+,36-/m0/s1

InChI Key

ISXDPWVSFUTKTJ-FOZKTZISSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

synonyms

aestivophoenin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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